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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B3022827

Introduction: A Privileged Scaffold for Modern Drug
Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent
and selective biological activity is perpetual. Among the myriad of synthetic building blocks,
those that combine aromatic and heterocyclic moieties often serve as "privileged scaffolds" —
core structures that can be readily elaborated to interact with a wide range of biological targets.
3-(5-Methylfuran-2-yl)aniline, a biaryl amine integrating a substituted furan ring with an aniline
moiety, represents one such versatile intermediate. Its unique electronic and structural features
make it a valuable precursor in the synthesis of kinase inhibitors and other pharmacologically
relevant compounds.

The furan ring can act as a bioisostere for a phenyl group, yet it possesses distinct
physicochemical properties that can influence a molecule's solubility, metabolic stability, and
target engagement[1]. The aniline portion, with its nucleophilic amino group, provides a
convenient handle for a variety of synthetic transformations, most notably for the construction
of quinazoline, pyrimidine, and other heterocyclic systems that are hallmarks of many kinase
inhibitors[2][3]. This guide provides a detailed exploration of 3-(5-Methylfuran-2-yl)aniline,
including its synthesis, physical and spectroscopic properties, and detailed protocols for its
application in the synthesis of advanced intermediates for drug discovery.

Physicochemical and Spectroscopic Profile
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A thorough understanding of the physical and chemical properties of a synthetic intermediate is

paramount for its effective use. The key data for 3-(5-Methylfuran-2-yl)aniline are

summarized below.

Property Value Reference
CAS Number 306935-67-1 [4]
Molecular Formula C11H11NO [1114]
Molecular Weight 173.21 g/mol [1][4]
IUPAC Name 3-(5-methylfuran-2-yl)aniline [1]
CC1=CC=C(01)C2=CC(=CC=
SMILES [1]
C2)N
Predicted XlogP 2.4 [1]
(Predicted) Light brown to
Appearance ] N/A
yellow solid
Store in a cool, dry, dark place
Storage N/A

under an inert atmosphere.

Spectroscopic Data (Predicted and Analog-Based)

As specific experimental spectra for this compound are not widely published, the following data

are predicted based on established principles of NMR and IR spectroscopy and data from

analogous compounds[2][5][6][7].
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'H NMR (400 MHz,

Predicted 6 m Multiplicit Assignment

DMSO-de) (ppm) plicity 9
Aromatic ~7.40 - 6.80 m Aniline-H
Furan ~6.55 d Furan-H
Furan ~6.15 d Furan-H
Amine ~5.20 brs -NH:z
Methyl ~2.30 S -CHs
3C NMR (100 MHz, DMSO- ) )
de) Predicted & (ppm) Assignment

6
Aromatic/Furan ~152.5 C-O (Furan)
Aromatic/Furan ~148.0 C-NH2 (Aniline)
Aromatic/Furan ~132.0 - 105.0 Aromatic & Furan CH
Methyl ~13.5 -CHs
Infrared (IR) Spectroscopy  Predicted v (cm~?) Assignment

N-H Stretch 3450 - 3300 (doublet) Primary Amine
C-H Stretch (Aromatic) 3100 - 3000 Ar-H

C-H Stretch (Aliphatic) 2950 - 2850 -CHs

C=C Stretch (Aromatic) 1620 - 1580 Ar C=C

C-N Stretch 1340 - 1250 Aryl Amine
C-O-C Stretch (Furan) 1150 - 1050 Furan Ring

Synthesis of 3-(5-Methylfuran-2-yl)aniline: A
Representative Protocol
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The most convergent and widely applicable method for synthesizing biaryl compounds like 3-
(5-Methylfuran-2-yl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling
reaction. This reaction forms a carbon-carbon bond between an aryl halide and an
organoboron compound[8][9][10]. The following protocol is a representative procedure adapted
from established methods for similar substrates[3][8][11].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: 3-Bromoaniline + (5-methylfuran-2-yl)boronic acid - 3-(5-Methylfuran-2-yl)aniline
Materials:

3-Bromoaniline

e (5-Methylfuran-2-yl)boronic acid (or its pinacol ester)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) complex with dichloromethane
(Pd(dppf)Cl2)

o Potassium Carbonate (K2COs)
e 1.4-Dioxane

o Water (degassed)

o Ethyl acetate

e Brine

¢ Anhydrous Sodium Sulfate (Na2S0a4)

Silica gel for column chromatography
Procedure:

e To a dry round-bottom flask, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid
(1.2 eq), and potassium carbonate (2.0 eq).

e Add the palladium catalyst, Pd(dppf)Clz (0.03 eq).
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o Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle
three times.

o Add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture.
e Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

e Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically
complete within 4-8 hours.

o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and wash with water, followed by brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel, using a gradient of ethyl
acetate in hexanes as the eluent, to yield 3-(5-Methylfuran-2-yl)aniline.

Causality and Optimization:

o Catalyst Choice: Pd(dppf)Clz is a robust and versatile catalyst for Suzuki couplings, often
showing good tolerance for functional groups like amines.

o Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the
transmetalation step of the catalytic cycle without promoting significant side reactions.

e Solvent System: The dioxane/water mixture is effective for dissolving both the organic
substrates and the inorganic base, creating a homogeneous or effectively biphasic system
where the reaction can proceed efficiently. Degassing is crucial to prevent oxidation of the
phosphine ligands and deactivation of the palladium catalyst.

Reactants & Catalyst Loading)
(3-Bromoaniline, Boronic Acid,

Inert Atmosphere | 2 _ ("Solvent Addition ) 3 (Heating & Stirring) 4 ,, ( Reaction Monitoring) 5 Work-up 6 Purification Final Product
(Evacuate/Backfill Ar) (Dioxane! /H20) (90 °C, 4-8h) (TLC) (EtOAc Extraction, Washes) (Column Chromatography) 3-(5-Methylfuran-2-yl)aniline

Pd(dppf)Clz, K2CO3)
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Synthetic workflow for the Suzuki-Miyaura coupling.

Application in the Synthesis of Kinase Inhibitors

The 3-(5-Methylfuran-2-yl)aniline scaffold is particularly well-suited for the synthesis of
inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2[12][13][14]
[15]. These kinases are often dysregulated in various cancers, playing crucial roles in tumor
growth, proliferation, and angiogenesis[12][14][16]. The aniline nitrogen of the intermediate can
be used to form a crucial bond with an electrophilic heterocyclic core, such as a 4-
chloroquinazoline, which is a common strategy in the design of ATP-competitive kinase
inhibitors[17][18].

Application Protocol: Synthesis of a 4-
Anilinoquinazoline Intermediate

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental
step in the synthesis of many quinazoline-based kinase inhibitors.

Reaction: 4-Chloro-6-iodo-2-phenylquinazoline + 3-(5-Methylfuran-2-yl)aniline — N-(3-(5-
methylfuran-2-yl)phenyl)-6-iodo-2-phenylquinazolin-4-amine

Materials:

4-Chloro-6-iodo-2-phenylquinazoline

3-(5-Methylfuran-2-yl)aniline

Isopropanol

Round-bottom flask equipped with a reflux condenser

Magnetic stirrer with heating plate

Procedure:
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« In a round-bottom flask, dissolve 4-chloro-6-iodo-2-phenylquinazoline (1.0 eq) in
isopropanol.

e Add 3-(5-Methylfuran-2-yl)aniline (1.1 eq) to the solution.
e Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

» Monitor the reaction progress by TLC. The formation of a precipitate (the hydrochloride salt
of the product) is often observed.

o Upon completion, cool the reaction mixture to room temperature.

« Filter the precipitate and wash with cold isopropanol to remove any unreacted starting
materials.

» To obtain the free base, the solid can be suspended in a mixture of dichloromethane and
saturated sodium bicarbonate solution and stirred until the solid dissolves in the organic
layer. The organic layer is then separated, dried, and concentrated.

« If necessary, the product can be further purified by recrystallization or column
chromatography.

Causality and Self-Validation:

o Reaction Mechanism: The electron-withdrawing nature of the quinazoline ring system
activates the 4-position towards nucleophilic attack by the aniline. The reaction proceeds via
a Meisenheimer complex intermediate.

e Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling
point and can dissolve the reactants to a sufficient extent.

e Product Formation: The formation of the hydrochloride salt of the product drives the reaction
to completion. The salt is often crystalline and can be easily isolated by filtration, providing a
simple purification step.
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Simplified SyAr reaction pathway.

Relevance to c-Met/VEGFR-2 Signaling in Oncology

Molecules synthesized from the 3-(5-methylfuran-2-yl)aniline scaffold are often designed to
inhibit receptor tyrosine kinases like c-Met and VEGFR-2. Dual inhibition of these pathways is a
powerful strategy in cancer therapy, as it can simultaneously block tumor cell
proliferation/survival (c-Met pathway) and tumor angiogenesis (VEGFR-2 pathway)[12][13][14]
[15].

The binding of ligands (HGF for c-Met, VEGF for VEGFR-2) to their respective receptors
induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase
domain. This activation initiates downstream signaling cascades, including the RAS/MAPK and
PI3K/Akt pathways, which ultimately promote cell growth, survival, and migration. ATP-
competitive inhibitors, often derived from scaffolds like the one discussed, occupy the ATP-
binding pocket of the kinase domain, preventing phosphorylation and thereby blocking signal
transduction.
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Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Conclusion

3-(5-Methylfuran-2-yl)aniline is a high-value synthetic intermediate with significant potential in
drug discovery. Its synthesis is accessible through robust and scalable methods like the
Suzuki-Miyaura cross-coupling. The presence of both a furan heterocycle and a reactive aniline
moiety provides synthetic chemists with a versatile platform to construct complex molecules,
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particularly potent kinase inhibitors targeting key oncogenic pathways. The protocols and data
presented in this guide are intended to empower researchers to effectively utilize this building
block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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